1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design. The structure of this compound includes a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the pyrrolo[3,2-c]pyridine scaffold . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-c]pyridine core.
Scientific Research Applications
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored as a potential drug candidate for targeting specific biological pathways and diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo-pyridine core but differ in the position of the nitrogen atom and substituents.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused bicyclic system but with a pyrazine ring instead of a pyridine ring.
Uniqueness
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine group
Properties
CAS No. |
2624134-45-6 |
---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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